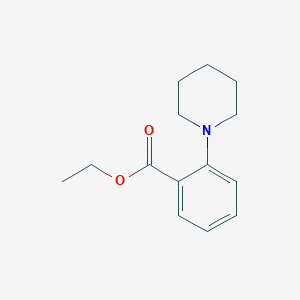

Ethyl 2-(piperidin-1-yl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

ethyl 2-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |

InChI Key |

UQTAXDSEYSFFHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Piperidin 1 Yl Benzoate and Analogs

Established Synthetic Routes for Piperidine (B6355638) Ring Systems

The foundational methods for synthesizing the piperidine nucleus predominantly involve the reduction of pyridine (B92270) precursors. These routes are valued for their reliability and the ready availability of starting materials.

Catalytic Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine and its derivatives stands as one of the most direct and economically viable methods for the production of piperidines. researchgate.net This process typically involves the use of heterogeneous or homogeneous catalysts in the presence of hydrogen gas, often under pressure. A variety of metals have demonstrated efficacy as catalysts, with platinum, palladium, rhodium, and ruthenium being the most common. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For instance, platinum oxide (PtO₂) has been employed as a mild reducing catalyst for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature, albeit under elevated pressures (50 to 70 bar). researchgate.net Rhodium on carbon (Rh/C) has also been shown to be effective, enabling the complete hydrogenation of aromatic rings at 80 °C in water under 5 atm of H₂. organic-chemistry.org

Recent advancements have focused on improving the catalyst systems to achieve higher yields and milder reaction conditions. For example, an iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which tolerates a wide range of reducible functional groups. chemrxiv.org This method proceeds readily at room temperature using trifluoroacetic acid in methanol under 50 bar of hydrogen. chemrxiv.org Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been demonstrated to convert pyridine to piperidine with high yield and efficiency at ambient temperature and pressure. nih.govacs.org

| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| PtO₂ | Substituted Pyridines | Glacial Acetic Acid | 50-70 bar H₂, RT | Good | researchgate.net |

| 10% Rh/C | Pyridines | Water | 5 atm H₂, 80 °C | High | organic-chemistry.org |

| [Ir-OMs] | Methyl Picolinate | Methanol/TFA | 50 bar H₂, RT, 18 h | High | chemrxiv.org |

| Rh/KB | Pyridine | - | Electrocatalytic, Ambient T/P | 98% | nih.govacs.org |

Reduction of Pyridinium (B92312) Salts

The reduction of pyridinium salts offers an alternative and often complementary approach to the synthesis of piperidines. The quaternization of the pyridine nitrogen enhances its susceptibility to reduction. This method can lead to either fully saturated piperidines or partially reduced tetrahydropyridines, depending on the reducing agent and the substitution pattern of the pyridinium salt. liv.ac.uk

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, typically affording 1,2,5,6-tetrahydropyridines regioselectively. acs.org The efficiency of the reduction can be influenced by the nature of the substituents on both the phenyl ring and the nitrogen atom. acs.org

More advanced catalytic systems have also been developed for the reduction of pyridinium salts. A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to efficiently catalyze the transfer hydrogenation of various pyridinium salts using a formic acid/triethylamine mixture. liv.ac.uk This system is highly chemoselective, yielding either piperidines or 1,2,3,6-tetrahydropyridines under mild conditions. liv.ac.uk Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been achieved, providing access to enantioenriched piperidine derivatives. liverpool.ac.uk

| Reagent/Catalyst | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | 3- and 4-substituted pyridinium salts | 1,2,5,6-tetrahydropyridines | - | Moderate to Excellent | acs.org |

| [Cp*RhCl₂]₂/I⁻ | Quaternary pyridinium salts | Piperidines or 1,2,3,6-tetrahydropyridines | HCOOH-Et₃N, 40 °C | Good to Excellent | liv.ac.uk |

| [Ir(COD)Cl]₂/(R)-SYNPHOS | 2-Substituted pyridinium salts | Enantioenriched piperidines | Asymmetric Hydrogenation | High enantioselectivity | liverpool.ac.uk |

Advanced Strategies in Piperidine Derivative Synthesis

Modern synthetic chemistry has witnessed the development of sophisticated strategies for piperidine synthesis that offer greater control over stereochemistry and allow for the construction of complex, highly substituted ring systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and versatile strategy for the construction of the piperidine ring. nih.gov These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor.

Asymmetric Synthesis: The demand for enantiomerically pure piperidine derivatives has driven the development of numerous asymmetric cyclization strategies. Organocatalysis has emerged as a powerful tool in this regard. For instance, the intramolecular aza-Michael reaction can be rendered enantioselective through the use of chiral organocatalysts, such as 9-amino-9-deoxy-epi-hydroquinine, in the presence of a co-catalyst like trifluoroacetic acid. nih.gov This approach allows for the desymmetrization of prochiral substrates to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Another "Clip-Cycle" strategy involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to produce 3-spiropiperidines with high enantiomeric ratios. rsc.orgrsc.org

Metal-Catalyzed Cyclization: Transition metals play a pivotal role in catalyzing a wide range of intramolecular cyclization reactions to form piperidines. unimi.it Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts are also widely used, for instance, in the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates. mdpi.com Copper-catalyzed intramolecular C-H amination of N-fluoro and N-chloro amides provides another route to piperidines. acs.org

Electrophilic Cyclization: This approach involves the attack of a nucleophilic nitrogen atom onto an electrophilically activated π-system, such as an alkene or alkyne, within the same molecule. While specific recent examples focusing solely on electrophilic cyclization for piperidine synthesis are less detailed in the provided context, it is a recognized strategy for forming N-heterocycles. nih.gov

Aza-Michael Reaction: The intramolecular aza-Michael reaction is a highly effective method for constructing the piperidine ring. rsc.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. rsc.orgntu.edu.sg This approach has been utilized in a modular and diastereoselective "5 + 1" cyclization to synthesize N-(hetero)aryl piperidines through a reductive amination/aza-Michael reaction sequence. acs.org The diastereoselectivity of this process was found to be enhanced by the presence of water. acs.org

| Approach | Catalyst/Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Chiral Phosphoric Acid | Intramolecular aza-Michael | 3-Spiropiperidines | rsc.orgrsc.org |

| Metal-Catalyzed Cyclization | Palladium Catalyst | Aza-Heck Cyclization | Substituted Piperidines | mdpi.com |

| Aza-Michael Reaction | - | Intramolecular Conjugate Addition | N-(hetero)aryl Piperidines | acs.org |

Radical-Mediated Amine Cyclizations

Radical cyclizations offer a powerful means to construct piperidine rings, often with high levels of stereocontrol. birmingham.ac.uk These reactions proceed through radical intermediates and can be initiated by various methods. A cobalt(II) catalyst has been used to mediate the intramolecular cyclization of linear amino-aldehydes, yielding piperidines in good yields. nih.govresearchgate.net Another approach involves the use of photoredox catalysis to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov Electrosynthesis has also been employed as a green method for radical cyclization, where the reduction of an imine at the cathode initiates a cascade leading to piperidine derivatives. nih.govbeilstein-journals.org

Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and piperidine synthesis is no exception. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Non-Toxic Catalysis: The use of earth-abundant and non-toxic metals as catalysts is a key aspect of green chemistry. Iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed as a sustainable route to piperidines. nih.gov A unique surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been shown to enable the transformation of the bio-based platform chemical furfural into piperidine with high yield under mild conditions. nih.gov

Water-Initiated Processes: Performing reactions in water as a solvent is highly desirable from a green chemistry perspective. It has been demonstrated that the hydrogenation of pyridine derivatives can be carried out in water. nih.gov Furthermore, a water-catalyzed synthesis of piperidine derivatives through a hydrogen-bonding mechanism has been reported. ajchem-a.com

Solvent-Free Reactions: Eliminating the use of organic solvents is another important goal of green chemistry. Solvent-free syntheses of piperidines have been explored, often utilizing microwave irradiation or solid-state conditions to promote the reaction. ajchem-a.comyoutube.com For example, the condensation of substituted benzaldehydes and cyanoamides can be achieved under solvent-free conditions using a piperidine catalyst.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the ethyl benzoate core is a critical step in the synthesis of the target compound. This is typically achieved through various esterification methods, which involve the reaction of a carboxylic acid with an alcohol.

The synthesis of benzoate esters can be accomplished through several established protocols. The choice of method often depends on the substrate's reactivity, the desired yield, and the reaction conditions.

One of the most traditional methods is the Fischer-Speier esterification , which involves reacting a carboxylic acid (like a benzoic acid derivative) with an excess of alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or an excess of the alcohol reactant is used. libretexts.org Microwave-assisted organic synthesis (MAOS) has been shown to accelerate this reaction, significantly reducing reaction times compared to conventional heating methods. researchgate.net

Transesterification is another viable route, particularly when starting from an existing ester. In this process, an alkyl aminobenzoate can react with an alcohol in the presence of a suitable transesterification catalyst to yield a different benzoate ester. google.com

Catalysts play a crucial role in these reactions. While strong mineral acids are common, other catalysts such as tin(II) compounds, expandable graphite, and deep eutectic solvents (DES) have been successfully employed. google.comdergipark.org.trcibtech.org DES, in particular, offers an environmentally friendly option, acting as both a solvent and a catalyst. dergipark.org.tr

Below is a table summarizing various general esterification procedures.

Table 1: Comparison of General Esterification Methods for Benzoate Synthesis

| Method | Catalyst | Key Reactants | Typical Conditions | Notes |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ (catalytic) | Benzoic Acid, Ethanol (excess) | Reflux | Equilibrium-driven; water removal increases yield. researchgate.net |

| Microwave-Assisted Synthesis | H₂SO₄ (catalytic) | 4-fluoro-3-nitro benzoic acid, Ethanol | Sealed vessel, 130-150°C | Significantly reduced reaction time. researchgate.net |

| Transesterification | Various catalysts | Alkyl Aminobenzoate, Alcohol | Varies with catalyst | Useful for converting one ester to another. google.com |

| Tin-Catalyzed Esterification | Tin(II) compounds | Benzoic Acid, C7-C13 Alcohols | Distillation to remove water | High purity esters can be obtained without base treatment. google.com |

| Deep Eutectic Solvent (DES) | p-TSA & BTEAC | Benzoic Acid, Ethanol | 75°C | Environmentally friendly; DES acts as both solvent and catalyst. dergipark.org.tr |

Specific Alkylation and Esterification Sequences for Related Compounds

The synthesis of specifically substituted benzoates, such as the title compound, often requires a multi-step sequence involving both alkylation and esterification. For precursors like aminobenzoic acids, the amino group can be functionalized before or after the formation of the ester.

A common strategy involves the N-alkylation or N-arylation of an aminobenzoic acid derivative. For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides in pyridine. nih.gov For the synthesis of Ethyl 2-(piperidin-1-yl)benzoate, a plausible route would involve the reaction of ethyl 2-halobenzoate (e.g., ethyl 2-bromobenzoate) with piperidine in the presence of a base and potentially a catalyst.

Alternatively, one could start with 2-(piperidin-1-yl)benzoic acid and subsequently perform an esterification reaction with ethanol as described in the general procedures. The synthesis of related compounds, such as Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate, demonstrates a similar principle where piperidine is introduced via nucleophilic substitution on a bromo-substituted aromatic core. nih.gov

The table below outlines a representative sequence for a related compound.

Table 2: Illustrative Synthesis Sequence for a Substituted Benzoate Analog

| Step | Reaction | Starting Materials | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | N-Arylation | 4-Aminobenzoic acid, Isophthaloyl dichloride | Tetrahydrofuran, 24 h | 4,4'-(isophthaloylbis(azanediyl))dibenzoic acid researchgate.net |

| 2 | Esterification | p-Aminobenzoic acid | Ethanol, H₂SO₄ (catalyst) | Ethyl p-aminobenzoate (Benzocaine) libretexts.org |

| 3 | Amide Formation | Methyl anthranilate, Acid chlorides | - | N-functionalized methyl anthranilate derivatives researchgate.net |

Derivatization Strategies for Structural Modification

Post-synthesis modification of the this compound scaffold allows for the generation of a library of analogs for various applications. These strategies include introducing new substituents and interconverting existing functional groups.

The introduction of new alkyl and aryl groups can be achieved at several positions on the molecule. The aromatic ring of the benzoate moiety is a prime target for electrophilic aromatic substitution, although the directing effects of the existing ester and piperidinyl groups must be considered.

More controlled methods involve cross-coupling reactions. If the synthesis starts with a halogenated benzoate, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Furthermore, the piperidine ring itself can be a point of modification. If a substituted piperidine is used in the initial synthesis, this provides a straightforward method for introducing diversity. For example, reacting ethyl 2-bromobenzoate with various substituted piperidines would yield a range of analogs. Piperidine has also been used as a derivatizing agent for alkyl halides, highlighting the reactivity between amines and alkylating agents. researchgate.net

Functional group interconversions (FGIs) are fundamental to organic synthesis and allow for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com The ethyl ester of the title compound is a versatile handle for such modifications.

Reduction: The ester can be reduced to a primary alcohol, (2-(piperidin-1-yl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me Selective reduction to the corresponding aldehyde may be possible with reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.ukfiveable.me

Amidation: The ester can be converted to an amide by reaction with an amine (ammonolysis). This would yield 2-(piperidin-1-yl)benzamide or N-substituted derivatives, depending on the amine used.

Hydrolysis: Saponification of the ester with a base (e.g., NaOH) followed by acidification will yield the parent carboxylic acid, 2-(piperidin-1-yl)benzoic acid. This acid can then be converted into other derivatives, such as acyl chlorides, which are highly reactive intermediates for forming amides or other esters. solubilityofthings.com

These transformations allow for the conversion of the initial ester into a wide array of other functional groups, significantly expanding the chemical space accessible from the parent molecule.

Table 3: Potential Post-Synthesis Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

|---|---|---|---|

| Ethyl Ester (-COOEt) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Reduction imperial.ac.ukfiveable.me |

| Ethyl Ester (-COOEt) | DIBAL-H (low temp) | Aldehyde (-CHO) | Partial Reduction imperial.ac.uk |

| Ethyl Ester (-COOEt) | R₂NH | Amide (-CONR₂) | Amidation/Aminolysis |

| Ethyl Ester (-COOEt) | 1. NaOH, H₂O2. H₃O⁺ | Carboxylic Acid (-COOH) | Hydrolysis (Saponification) solubilityofthings.com |

| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) | Halogenation |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Piperidin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of ethyl 2-(piperidin-1-yl)benzoate. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, ethyl, and piperidine (B6355638) protons.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum.

Ethyl Group Protons: The ethyl group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) appear as a triplet.

Piperidine Ring Protons: The protons on the piperidine ring show characteristic signals, often as multiplets, due to their various chemical and magnetic environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03-8.06 | m | 2H | Aromatic H |

| 7.52-7.57 | m | 1H | Aromatic H |

| 7.41-7.46 | m | 2H | Aromatic H |

| 4.38 | q | 2H | -OCH2CH3 |

| 1.41 | t | 3H | -OCH2CH3 |

| 2.80-3.20 | m | 4H | Piperidine H (adjacent to N) |

| 1.50-1.80 | m | 6H | Piperidine H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented is a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon: The carbon of the ester group (C=O) is highly deshielded and appears at the downfield end of the spectrum.

Aromatic Carbons: The benzene ring carbons show a series of signals in the aromatic region.

Ethyl Group Carbons: The two carbons of the ethyl group give rise to separate signals.

Piperidine Ring Carbons: The carbons of the piperidine ring also produce distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Ester) |

| 150.0 | Aromatic C (C-N) |

| 132.0 | Aromatic C |

| 130.5 | Aromatic C |

| 128.0 | Aromatic C |

| 125.0 | Aromatic C |

| 122.0 | Aromatic C |

| 61.0 | -OCH2CH3 |

| 53.0 | Piperidine C (adjacent to N) |

| 26.0 | Piperidine C |

| 24.5 | Piperidine C |

| 14.0 | -OCH2CH3 |

Note: The data presented is a representative example and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of atoms within the molecule. walisongo.ac.idsdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduuvic.ca This helps to identify adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and the connectivity of protons within the piperidine ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying the connections between different functional groups. For example, it can confirm the correlation between the ethyl group protons and the ester carbonyl carbon, as well as the correlation between the piperidine protons and the aromatic carbons. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.net This high accuracy allows for the unambiguous determination of the elemental composition of this compound. nih.govresearchgate.net By comparing the experimentally determined exact mass with the calculated mass for the chemical formula C14H19NO2, the identity of the compound can be confirmed with a high degree of confidence. nih.gov

Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization technique in mass spectrometry is crucial as it determines how the sample molecules are converted into ions. libretexts.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for polar and relatively large molecules. emory.edubitesizebio.com It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. emory.edu This is advantageous for determining the molecular weight of this compound.

Electron Ionization (EI): EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons. libretexts.orgemory.edu This causes extensive fragmentation of the molecule, creating a unique fragmentation pattern that can serve as a "fingerprint" for the compound. emory.edu Analysis of these fragments can provide valuable structural information, confirming the presence of the ethyl, benzoate (B1203000), and piperidine moieties.

The combination of these advanced spectroscopic and spectrometric methods provides a robust and detailed characterization of the chemical structure of this compound, which is fundamental for its study and application in various scientific fields.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound. The fragmentation pattern is unique to a molecule and is generated when the molecular ion breaks down into smaller, charged fragments.

In the analysis of this compound, the fragmentation pattern is influenced by its core functional groups: the aromatic ring, the ester group, and the piperidine ring. The molecular ion (M+) is energetically unstable and undergoes predictable cleavage patterns to form more stable fragment ions. chemguide.co.uk

Key fragmentation pathways for this compound include:

Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the bond next to the carbonyl group, resulting in the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 amu. This leads to the formation of a stable acylium ion. pharmacy180.com For ethyl benzoate, this fragmentation results in a base peak at m/z 105. pharmacy180.com

Alpha-Cleavage of the Amine: The piperidine ring, a cyclic secondary amine derivative, is prone to alpha-cleavage. This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. miamioh.edu This process results in a stable iminium ion.

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, typically involving the loss of neutral molecules like ethylene (B1197577) (C₂H₄), leading to characteristic fragment ions. scielo.br

Loss of Ethylene via McLafferty-type Rearrangement: A rearrangement reaction can occur where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 amu). This is a characteristic fragmentation for esters with an ethyl group or longer alkyl chains. pharmacy180.com

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 233 | [C₁₄H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 204 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester |

| 188 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |

| 160 | [M - OCH₂CH₃ - CO]⁺ | Loss of carbon monoxide from the acylium ion |

| 149 | [C₈H₅O₃]⁺ | Fragment from cleavage within the benzoate structure |

| 122 | [C₇H₆O₂]⁺ | Benzoic acid radical cation (from rearrangement and loss of piperidine) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment (alpha-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is predictive, based on common fragmentation patterns for esters and amines.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic wavenumber range. The IR spectrum of this compound will display absorption bands corresponding to its constituent parts.

The key functional groups and their expected IR absorptions are:

Ester Group (C=O and C-O): The carbonyl (C=O) stretch of the ester is one of the most prominent peaks in the spectrum, typically appearing as a strong, sharp band. libretexts.org The C-O stretches associated with the ester linkage also produce strong bands.

Aromatic Ring (C=C and C-H): The benzene ring exhibits characteristic C=C stretching vibrations within the ring and C-H stretching for the bonds attached to the ring. lumenlearning.com There are also C-H "out-of-plane" (oop) bending bands that can give information about the substitution pattern. libretexts.org

Aliphatic Chains (C-H): The piperidine ring and the ethyl group contain saturated C-H bonds, which show stretching and bending vibrations. libretexts.org

Tertiary Amine (C-N): The C-N stretching vibration of the tertiary amine (the piperidine nitrogen attached to the aromatic ring) will also be present, though it is often weaker and can be coupled with other vibrations.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (Piperidine, Ethyl) | Strong |

| 1730-1715 | C=O Stretch | Ester | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1300-1100 | C-O Stretch | Ester | Strong |

| 1250-1000 | C-N Stretch | Tertiary Amine | Medium-Weak |

| 900-675 | C-H "oop" Bend | Aromatic | Strong |

Data compiled from general spectroscopic tables and analysis of similar structures. libretexts.orglumenlearning.comlibretexts.orgpressbooks.pub

Chromatographic Methods for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary tool for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS analysis would involve injecting the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

Upon elution from the column, the separated compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. jeol.com EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical fingerprint. The fragmentation pattern discussed in section 4.2.3 would be used to confirm the structure of the eluted compound. The retention time (the time it takes for the compound to travel through the column) is a characteristic parameter used for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing High-Performance Liquid Chromatography (HPLC), is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.

In an LC-MS analysis of this compound, the compound would first be separated on an HPLC column based on its polarity. The eluent from the HPLC is then introduced into the mass spectrometer. A key difference from GC-MS is the use of soft ionization techniques, most commonly Electrospray Ionization (ESI). ESI typically generates protonated molecules, such as [M+H]⁺, with minimal fragmentation. scielo.br This allows for the straightforward determination of the molecular weight.

For this compound (MW = 233.31), ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 234.14 [M+H]⁺. uni.lu Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern, similar to the principles described for EI-MS but starting from the protonated parent ion. scielo.br

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a sophisticated technique that couples the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This hyphenated method allows for the acquisition of complete NMR spectra (e.g., ¹H NMR, ¹³C NMR) of compounds as they elute from the HPLC column.

The application of HPLC-NMR would be particularly valuable for the analysis of this compound in complex matrices, such as in reaction mixtures or biological samples. It can provide unambiguous structural confirmation of the main compound and help in the identification of impurities, isomers, or metabolites without the need for prior isolation. While requiring specialized equipment, HPLC-NMR offers unparalleled insight into the precise molecular structure of analytes in a mixture. The use of NMR is well-established for the characterization of piperidine and piperazine (B1678402) derivatives. beilstein-journals.org

X-ray Diffraction Analysis for Solid-State Structure Determination

For illustrative purposes, studies on structurally related piperidine derivatives highlight the type of data obtained from such analyses. For instance, the analysis of other complex molecules containing piperidine rings often reveals the chair conformation of the piperidine moiety. researchgate.net The characterization of diiron(II) complexes with ethyl-substituted pyridine (B92270) ligands, for example, has been accomplished through X-ray crystallography, confirming their molecular structures. rcsb.org Similarly, the crystal structures of various other organic molecules, including those with applications in materials science and pharmaceuticals, are routinely determined using XRD to establish their precise three-dimensional architecture. nih.govrcsb.orgnih.gov

Interactive Data Table: Representative Crystallographic Data for a Related Compound

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray diffraction analysis of a crystalline compound. Please note that this data does not represent this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and elemental composition.

The molecular formula for this compound is C₁₄H₁₉NO₂. Based on this, the theoretical elemental composition can be calculated. However, specific experimental data from the elemental analysis of this compound is not reported in the available literature.

The synthesis of various related compounds, such as diiron(II) complexes with substituted pyridine ligands, routinely employs elemental analysis to confirm the composition of the newly synthesized molecules. rcsb.org For example, in the characterization of [Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(3-Etpy)], the calculated elemental percentages were compared against the found values to validate the structure. rcsb.org

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis

This table demonstrates how the theoretical and experimental elemental analysis data would be presented for this compound. The experimental values are hypothetical due to the absence of published data.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 72.07 | (not available) |

| Hydrogen (H) | 8.21 | (not available) |

| Nitrogen (N) | 6.00 | (not available) |

| Oxygen (O) | 13.72 | (not available) |

Computational Chemistry and Theoretical Studies of Ethyl 2 Piperidin 1 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can be employed to optimize the molecular geometry of Ethyl 2-(piperidin-1-yl)benzoate, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

Studies on related piperidine-containing compounds have demonstrated the utility of DFT in determining their electronic properties and molecular structures. researchgate.netresearchgate.net For this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The results would provide the optimized geometry and the total electronic energy of the molecule.

From the electronic structure, various reactivity descriptors can be calculated. These descriptors, derived from the principles of conceptual DFT, help in predicting how the molecule will interact with other chemical species. mdpi.comfrontiersin.org For instance, the analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

Disclaimer: The following data are illustrative and represent typical values for similar organic molecules, as specific computational studies on this compound are not available in the cited literature.

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (piperidine-benzoate) | 1.39 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-N-C (piperidine) | 112° |

| O=C-O (ester) | 124° | |

| Dihedral Angle | C-C-N-C | 178° |

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., AM1, PM3, RM1)

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation without empirical parameters. numberanalytics.com However, it does not fully account for electron correlation, which can affect the accuracy of the results. Semi-empirical methods, such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and Recife Model 1 (RM1), are based on the HF formalism but incorporate parameters derived from experimental data to simplify the calculations and improve speed. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org

These methods are particularly useful for large molecules where full ab initio or DFT calculations would be computationally prohibitive. wikipedia.org They can provide valuable initial insights into the molecular geometry and electronic properties of this compound, which can then be refined using more rigorous methods. While less accurate than DFT or higher-level ab initio methods, they are effective for comparative studies and for generating initial conformations for further analysis. uni-muenchen.deuomustansiriyah.edu.iq

Analysis of HOMO-LUMO Energy Gaps and Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, calculating the HOMO-LUMO gap can provide insights into its stability and potential reactivity in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for this compound

Disclaimer: The following data are illustrative and based on general principles for similar organic molecules, as specific computational studies on this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution and Dipole Moment Calculations

The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on different atoms. Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken population analysis. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

Disclaimer: The following data are illustrative and represent a hypothetical charge distribution for similar organic molecules, as specific computational studies on this compound are not available in the cited literature.

| Atom | Mulliken Charge (a.u.) |

| N (piperidine) | -0.45 |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.50 |

| O (ester) | -0.40 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecular structure, molecules are in constant motion, adopting various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound.

MD simulations can provide insights into the flexibility of the piperidine (B6355638) ring and the rotational barriers of the ester group. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can adapt to fit into a binding site. Conformational analysis through MD can identify the most populated conformations and the energetic barriers between them, providing a more dynamic picture of the molecule's behavior. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. nih.gov

To develop a QSAR model for a series of compounds related to this compound, one would first need a dataset of molecules with experimentally measured biological activities. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic. Finally, a mathematical model is built to correlate the descriptors with the biological activity. Although specific QSAR models for this compound were not found in the surveyed literature, the principles of QSAR could be applied to a series of its derivatives to guide the design of new molecules with desired properties. nih.govnih.gov

2D- and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel molecules and optimizing lead compounds.

2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as physicochemical properties like logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters. For a series of benzoate (B1203000) esters, a 2D-QSAR model might reveal the influence of substituents on their biological activity. For instance, a study on eugenyl benzoate derivatives against colorectal cancer cells demonstrated the importance of hydrophobicity (logP) and steric parameters (molar refractivity) in determining their inhibitory activity waocp.org.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. These techniques align a set of molecules and calculate their steric and electrostatic fields. The variations in these fields are then correlated with changes in biological activity.

For a hypothetical series of this compound analogs, a 3D-QSAR study would be invaluable. A study on piperidine analogues of cocaine targeting the dopamine (B1211576) transporter (DAT) successfully employed CoMFA to build a predictive model. The model highlighted the steric and electrostatic fields around the piperidine ring and its substituents that are crucial for binding affinity stanford.edu. Similarly, a 3D-QSAR study on 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes as CCR5 antagonists yielded statistically significant CoMFA and CoMSIA models, providing insights into the structural requirements for antagonist activity nih.gov.

A hypothetical CoMFA study on a series of this compound derivatives could yield contour maps indicating regions where:

Steric bulk is favored (green contours): Suggesting where larger substituents might enhance activity.

Steric bulk is disfavored (yellow contours): Indicating regions of steric hindrance.

Positive electrostatic potential is favored (blue contours): Highlighting areas where electron-withdrawing groups could be beneficial.

Negative electrostatic potential is favored (red contours): Pointing to regions where electron-donating groups might increase activity.

To illustrate, the following table presents hypothetical results from a CoMFA study on a series of benzoate derivatives, showcasing the kind of data generated.

| Compound | Actual Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Derivative 1 | 1.2 | 1.1 | 0.1 |

| Derivative 2 | 0.5 | 0.6 | -0.1 |

| Derivative 3 | 2.8 | 2.5 | 0.3 |

| Derivative 4 | 0.9 | 0.9 | 0.0 |

| Derivative 5 | 1.5 | 1.7 | -0.2 |

Pharmacophore Development through Computational Methods

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific receptor and elicit a biological response. nih.gov

For this compound and its potential derivatives, a pharmacophore model could be developed based on a set of known active compounds with a similar mechanism of action. Computational methods would identify common chemical features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI) or Negative Ionizable (NI) centers

A study on piperidine and piperazine-based compounds as sigma receptor ligands identified key pharmacophoric features, including a central basic core (positive ionizable group) flanked by two hydrophobic pockets. nih.gov The piperidine nitrogen in these compounds often serves as the crucial positive ionizable feature. nih.gov In the case of this compound, the piperidine nitrogen could act as a positive ionizable center at physiological pH, while the benzoate moiety could represent a hydrophobic and aromatic feature.

The development process involves generating multiple conformations for each active molecule and identifying common spatial arrangements of these features. The resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric requirements, potentially leading to the discovery of new hits with similar biological activity. stanford.edumdpi.com

A hypothetical pharmacophore model for a series of compounds structurally related to this compound might include the features outlined in the table below.

| Pharmacophoric Feature | Description | Potential Moiety in this compound |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenyl group of the benzoate moiety. |

| Hydrophobic Region (HY) | A non-polar region of the molecule. | Ethyl group and the piperidine ring. |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen of the ester group. |

| Positive Ionizable (PI) | A group that is protonated at physiological pH. | The nitrogen atom of the piperidine ring. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in predicting the binding affinity and understanding the key interactions that stabilize the ligand-receptor complex. nih.gov

While the specific biological target for this compound may not be defined, molecular docking could be employed to screen it against a panel of potential receptors. For instance, given the presence of the benzoate ester, it could be docked into the active sites of enzymes where similar structures are known to bind. A study involving benzoic acid derivatives and their potential antiviral activity against the SARS-CoV-2 main protease utilized molecular docking to predict binding affinities and key interactions. nih.gov

The docking process for this compound would involve:

Obtaining or modeling the 3D structure of a potential protein target.

Generating multiple low-energy conformations of this compound.

Systematically placing these conformations into the binding site of the protein.

Scoring each pose based on a function that estimates the binding free energy, which typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds.

The results would provide a predicted binding pose and a docking score, which is an estimate of the binding affinity. Analysis of the top-scoring pose would reveal specific amino acid residues in the receptor that interact with the ligand. For example, the carbonyl oxygen of the ester could form a hydrogen bond with a donor residue in the active site, while the phenyl ring could engage in pi-pi stacking or hydrophobic interactions.

The following table presents a hypothetical summary of a molecular docking study of this compound against a putative protein target, illustrating the types of interactions that could be predicted.

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

| TYR 85 | Phenyl Ring | Pi-Pi Stacking | 4.5 |

| LYS 120 | Carbonyl Oxygen | Hydrogen Bond | 2.9 |

| ILE 150 | Piperidine Ring | Hydrophobic | 3.8 |

| ASP 148 | Piperidine Nitrogen (protonated) | Salt Bridge | 3.2 |

| PHE 172 | Ethyl Group | Hydrophobic | 4.1 |

Such detailed interaction maps are invaluable for guiding lead optimization, suggesting chemical modifications to the ligand that could enhance its binding affinity and selectivity for the target protein. mdpi.com

Future Research Directions and Advanced Methodologies for Ethyl 2 Piperidin 1 Yl Benzoate Research

Development of Novel Synthetic Strategies for Complex Piperidine-Benzoate Hybrids

The synthesis of the N-arylpiperidine scaffold, a core component of many biologically active compounds, has traditionally relied on methods like the Ullmann and Buchwald-Hartwig coupling reactions to form the critical C-N bond. tandfonline.com While effective, future research is geared towards developing more efficient, stereoselective, and environmentally benign strategies.

Key areas for future synthetic development include:

Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer a powerful tool for rapidly generating molecular diversity. tandfonline.com Developing novel multicomponent reactions for piperidine-benzoate hybrids can significantly accelerate the discovery of new lead compounds.

Catalysis Innovation: Research into new transition metal catalysts and organocatalysts continues to yield milder and more selective methods for N-arylation. tandfonline.commdpi.com For instance, the use of Ti(Oi-Pr)4 has shown promise in promoting stereoselective cyclization to produce substituted piperidines. researchgate.net Similarly, cobalt-catalyzed radical cyclization presents another innovative route. mdpi.com A major advancement is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides enantioenriched 3-substituted piperidines, valuable precursors for complex drug molecules. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction efficiency, reduce reaction times, and improve scalability, making the synthesis of complex hybrids more practical for industrial applications. tandfonline.com

Superacid Activation: The use of Brønsted superacids like trifluoromethanesulfonic acid has been shown to be effective in preparing diarylpiperidines from piperidones in high yields. nih.gov

The table below summarizes some modern synthetic approaches applicable to creating complex piperidine (B6355638) derivatives.

| Synthetic Strategy | Description | Key Advantages | Reference |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction forming a carbon-nitrogen (C-N) bond between an aryl halide and an amine. | High regioselectivity, applicable to sterically hindered substrates. | tandfonline.com |

| Reductive Hydroamination | An intramolecular cascade reaction of alkynes, mediated by acid, to form the piperidine ring stereoselectively. | Stereoselective, forms the core ring structure efficiently. | mdpi.com |

| Asymmetric Carbometalation | A rhodium-catalyzed reaction on dihydropyridines to create chiral 3-substituted tetrahydropyridines. | Produces enantioenriched products, crucial for specific biological targeting. | acs.org |

| [5 + 1] Annulation | An iridium(III)-catalyzed cascade involving oxidation, amination, and imine reduction to form substituted piperidines. | Stereoselective synthesis through the formation of two new C-N bonds. | nih.gov |

Advanced Analytical Technique Applications (e.g., Ultra-High Sensitivity and Resolution Methods)

As more complex piperidine-benzoate hybrids are synthesized, the need for advanced analytical techniques to characterize them and study their metabolic fate becomes critical. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are foundational tools in this domain. researchgate.netmdpi.comresearchgate.net

Future applications of advanced analytical methods will focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with high-resolution mass spectrometry (HRMS), UHPLC can provide rapid and highly sensitive analysis of complex mixtures, enabling the identification of synthetic byproducts and metabolites.

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for structural elucidation and for quantifying trace amounts of compounds in biological matrices. mdpi.com Developing specific MS/MS methods for novel piperidine-benzoate derivatives will be essential for pharmacokinetic studies.

Chiral Chromatography: Given the importance of stereochemistry in biological activity, advanced chiral separation techniques are necessary to resolve and quantify enantiomers of new hybrid compounds. researchgate.netthieme-connect.com

Spectroscopic Methods: Advanced NMR techniques, including COSY, HMQC, and HMBC, are crucial for the unambiguous structural determination of novel, complex molecules. researchgate.net

The following table highlights key analytical techniques and their applications in the study of piperidine-benzoate type compounds.

| Analytical Technique | Application | Significance | Reference(s) |

| HPLC-UV | Quantification of benzoic acid and its derivatives in various matrices. | Simple, rapid, and suitable for quality control. | researchgate.net |

| LC-MS/MS | Simultaneous analysis and quantification of multiple metabolites in biological samples. | High sensitivity and specificity for metabolic and pharmacokinetic studies. | mdpi.com |

| Powder XRD | Confirmation of the crystalline nature and purity of synthesized compounds. | Essential for characterizing solid-state properties of new chemical entities. | researchgate.netsemanticscholar.org |

| High-Resolution NMR (COSY, HMQC, HMBC) | Detailed structural elucidation of complex heterocyclic compounds. | Provides definitive structural information, including stereochemistry. | researchgate.net |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a cornerstone of modern drug discovery. openmedicinalchemistryjournal.com For piperidine-benzoate research, this integration allows for the rational design of molecules with enhanced potency and selectivity, and favorable pharmacokinetic profiles. nih.govresearchgate.net

Future research will increasingly leverage:

Molecular Docking and Dynamics: These simulations predict how a ligand binds to its target protein, providing insights into the key interactions that drive biological activity. nih.govnih.govrsc.org This allows for the pre-screening of virtual compound libraries before committing to synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent analogs. mdpi.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net This early-stage screening helps to eliminate compounds with poor drug-like properties, saving time and resources.

Pharmacophore-Based Virtual Screening: This approach identifies novel scaffolds by searching for compounds that match a 3D arrangement of essential features required for biological activity. This method was successfully used to identify a piperidine-spirooxadiazole derivative as a selective α7 nAChR antagonist. nih.gov

The following table illustrates how computational methods guide the design of piperidine-containing compounds.

| Computational Method | Purpose | Example Application | Reference(s) |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Identified key binding interactions of piperidine/oxindole derivatives with the VEGFR-2 active site. | nih.gov |

| ADMET Prediction | Assesses drug-like properties and potential toxicity of new compounds. | Indicated favorable drug-like and toxicological properties for novel piperidine-bearing cinnamic acid hybrids. | researchgate.net |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-receptor complexes. | Revealed crucial amino acid residues interacting with a potent piperidine-based sigma receptor 1 (S1R) agonist. | nih.govrsc.org |

| Pharmacophore Modeling | Identifies essential structural features for biological activity to screen for new hits. | Used to discover a piperidine-spirooxadiazole derivative as a novel α7 nAChR antagonist. | nih.gov |

Elucidation of Molecular Mechanisms of Action for Biological Activities

While many piperidine-benzoate scaffolds have shown promising biological activity, a deep understanding of their molecular mechanisms of action is often lacking. Future research must focus on moving beyond simple activity screening to detailed mechanistic studies.

Key research directions include:

Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific protein target(s) is paramount. Techniques like chemical proteomics and affinity chromatography-mass spectrometry can be employed.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive) for enzyme-targeting compounds, providing crucial information for structure-based design. researchgate.net

Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways can uncover the downstream effects of target engagement and explain the observed physiological outcomes.

Cryogenic Electron Microscopy (Cryo-EM): For compounds targeting large molecular complexes like the ribosome, high-resolution structural studies using cryo-EM can reveal atomic-level details of the binding interaction and explain the mechanism of action, as demonstrated with aminobenzoic acid derivatives. nih.gov

Exploration of Novel Biological Targets for Piperidine-Benzoate Scaffolds

The structural versatility of the piperidine-benzoate scaffold makes it a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. tandfonline.comresearchgate.netthieme-connect.com While activities like local anesthesia and antimicrobial effects have been noted, a vast and underexplored biological space remains. researchgate.netrsc.org

Future research should systematically screen piperidine-benzoate libraries against diverse classes of biological targets, including:

Kinases: Many kinase inhibitors incorporate a piperidine moiety. Screening against various kinases involved in cancer and inflammatory diseases could yield novel therapeutics. researchgate.net

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and the piperidine scaffold is found in many GPCR-targeting drugs. nih.gov

Ion Channels: The piperidine ring can influence interactions with ion channels, a target class relevant to neurological and cardiovascular diseases.

Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic regulation (e.g., histone deacetylases). The piperidine-benzoate scaffold could provide a novel framework for designing inhibitors in this area.

The discovery of a piperidine-spirooxadiazole derivative as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist highlights the potential of finding unexpected activities for this class of compounds. nih.gov A systematic and broad-based screening approach will be crucial for unlocking the full therapeutic potential of piperidine-benzoate scaffolds.

Q & A

Q. What synthetic routes are available for Ethyl 2-(piperidin-1-yl)benzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of piperidine-substituted benzoates typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example, in analogous compounds like Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate, coupling of piperidine with a pre-functionalized benzoate ester under basic conditions (e.g., K₂CO₃ in DMF) achieved 85% yield . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions at 80–100°C balance kinetics and side reactions.

- Catalyst use : Pd(OAc)₂/XPhos improves coupling efficiency in aryl halide intermediates.

Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Purity validation requires orthogonal methods:

- HPLC/LC-MS : Detect impurities at ≤0.1% levels, especially ester hydrolysis byproducts (e.g., free benzoic acid derivatives) .

- ¹H NMR : Assess integration ratios for substituents (e.g., piperidine protons at δ 1.4–2.8 ppm vs. ethyl ester protons at δ 1.2–1.4 ppm) .

- TGA/DSC : Monitor thermal stability; decomposition >200°C indicates high purity .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : Key properties include:

- LogP : Predicted ~2.5 (via computational tools like PISTACHIO), indicating moderate lipophilicity suitable for membrane permeability studies .

- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates DMSO/ethanol stock solutions for biological assays.

- Photostability : UV-Vis spectroscopy (λmax ~270 nm) reveals susceptibility to light degradation, requiring amber glassware storage .

Advanced Research Questions

Q. How does the electronic environment of the piperidine substituent influence the reactivity of this compound in photopolymerization systems?

- Methodological Answer : Piperidine’s electron-donating nature increases the electron density at the benzoate para-position, enhancing its role as a co-initiator in UV-curable resins. Comparative studies with ethyl 4-(dimethylamino)benzoate show:

- Degree of conversion (DC) : Piperidine derivatives achieve >75% DC under 405 nm light, outperforming methacrylate-based co-initiators .

- Kinetic analysis : Real-time FTIR monitors C=C bond conversion rates; piperidine’s steric bulk may slow termination steps, extending polymerization windows .

Q. What computational methods can predict the metabolic pathways of this compound, and how do they align with experimental data?

- Methodological Answer : Tools like PISTACHIO and REAXYS predict phase I/II metabolism:

- Phase I : Piperidine N-dealkylation or ester hydrolysis to 2-(piperidin-1-yl)benzoic acid (major metabolite) .

- Phase II : Glucuronidation at the benzoate moiety.

Experimental validation via in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS detection confirms metabolite structures .

Q. How can researchers resolve contradictory data on the bioactivity of this compound across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Cell line variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) with standardized MTT protocols.

- Solvent artifacts : DMSO >0.1% may alter membrane potential; use vehicle controls.

- Concentration gradients : Microfluidic systems ensure uniform drug distribution in 3D cultures .

Meta-analysis frameworks (e.g., PRISMA) systematize data reconciliation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.